1-benzyl-4-[(2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-Benzyl-4-[(2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a benzyl group and a methoxyphenylmethyl group attached to the piperazine ring. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-benzyl-4-[(2-methoxyphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 2-methoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-benzylpiperazine and 2-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 1-benzylpiperazine is dissolved in the solvent, and the base is added to the solution. The 2-methoxybenzyl chloride is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed at room temperature or under reflux conditions for several hours.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by column chromatography or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-[(2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products.
Scientific Research Applications
1-Benzyl-4-[(2-methoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds with potential biological activities.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for various medical conditions.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Benzyl-4-[(2-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the methoxyphenylmethyl group and has different biological activities and applications.
1-(2-Methoxyphenyl)piperazine: Lacks the benzyl group and has distinct properties and uses.
4-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring and exhibits different chemical and biological behaviors.
Properties
IUPAC Name |
1-benzyl-4-[(2-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-19-10-6-5-9-18(19)16-21-13-11-20(12-14-21)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFMUKEKSAROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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